6-Bromoimidazo[1,2-a]pyridine-3-sulfonamide
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Overview
Description
6-Bromoimidazo[1,2-a]pyridine-3-sulfonamide is a heterocyclic compound that features a bromine atom at the 6th position, an imidazo[1,2-a]pyridine core, and a sulfonamide group at the 3rd position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-sulfonamide typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the condensation of 2-aminopyridine with various carbonyl compounds or alkenes, followed by bromination and sulfonamide formation . The reaction conditions often involve the use of metal catalysts, such as copper or palladium, and can be carried out under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromoimidazo[1,2-a]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The imidazo[1,2-a]pyridine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile, under controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
6-Bromoimidazo[1,2-a]pyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Bromoimidazo[1,2-a]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the imidazo[1,2-a]pyridine core can participate in π-π stacking interactions with aromatic residues . These interactions can modulate the activity of the target proteins and lead to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Bromoimidazo[1,2-a]pyridine-3-sulfonamide include other imidazo[1,2-a]pyridine derivatives, such as:
- 6-Chloroimidazo[1,2-a]pyridine-3-sulfonamide
- 6-Iodoimidazo[1,2-a]pyridine-3-sulfonamide
- 6-Methylimidazo[1,2-a]pyridine-3-sulfonamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the bromine atom can enhance its electrophilicity, making it more reactive in substitution reactions, while the sulfonamide group can improve its solubility and binding affinity to biological targets .
Properties
Molecular Formula |
C7H6BrN3O2S |
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Molecular Weight |
276.11 g/mol |
IUPAC Name |
6-bromoimidazo[1,2-a]pyridine-3-sulfonamide |
InChI |
InChI=1S/C7H6BrN3O2S/c8-5-1-2-6-10-3-7(11(6)4-5)14(9,12)13/h1-4H,(H2,9,12,13) |
InChI Key |
OZVYHEDRKKUOKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Br)S(=O)(=O)N |
Origin of Product |
United States |
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